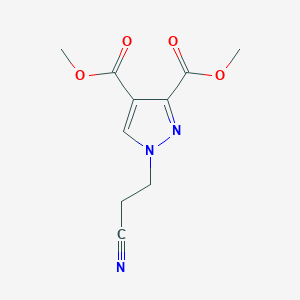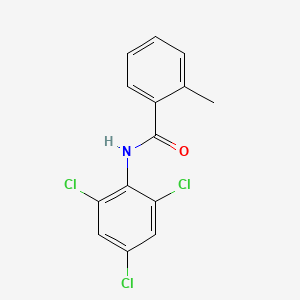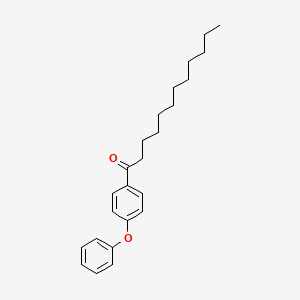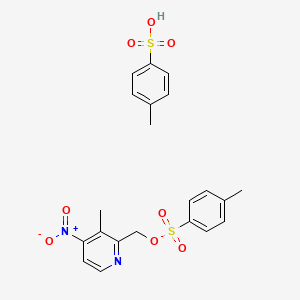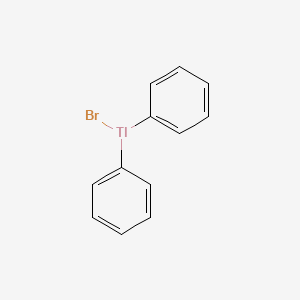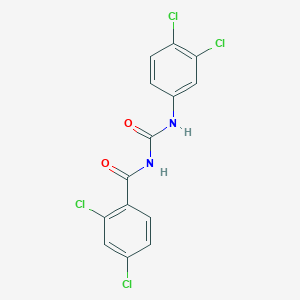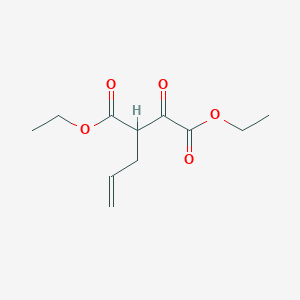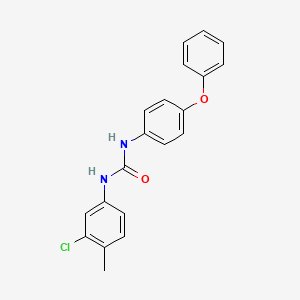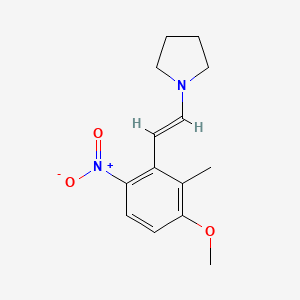
2-Butenoic acid, 3,4,4,4-tetrachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 3,4,4,4-tetrachloro- is a chlorinated derivative of butenoic acid. This compound is characterized by the presence of four chlorine atoms attached to the butenoic acid backbone. It is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: 2-Butenoic acid, 3,4,4,4-tetrachloro- can be synthesized from 3,4,4-trichloro-3-butenoic acid. The synthesis involves the chlorination of 3,4,4-trichloro-3-butenoic acid to introduce the fourth chlorine atom, resulting in the formation of 2-butenoic acid, 3,4,4,4-tetrachloro- .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure the selective addition of chlorine atoms. The reaction is often carried out in the presence of catalysts to enhance the efficiency and yield of the desired product .
化学反応の分析
Types of Reactions: 2-Butenoic acid, 3,4,4,4-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated butenoic acids.
Substitution: Various substituted butenoic acids depending on the nucleophile used.
科学的研究の応用
2-Butenoic acid, 3,4,4,4-tetrachloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polyfunctional derivatives and other complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated organic compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-butenoic acid, 3,4,4,4-tetrachloro- involves its reactivity with various molecular targets. The presence of multiple chlorine atoms enhances its electrophilic nature, making it reactive towards nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into target molecules .
類似化合物との比較
- 3,4,4,4-Tetrachloro-2-butenoic acid
- 2,3,4,4-Tetrachloro-3-butenoic acid
- 3,3,4,4,4-Pentachlorobutanoic acid
Comparison: 2-Butenoic acid, 3,4,4,4-tetrachloro- is unique due to the specific positioning of chlorine atoms, which influences its reactivity and chemical properties. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in the formation of polyfunctional derivatives .
特性
CAS番号 |
88982-93-8 |
|---|---|
分子式 |
C4H2Cl4O2 |
分子量 |
223.9 g/mol |
IUPAC名 |
3,4,4,4-tetrachlorobut-2-enoic acid |
InChI |
InChI=1S/C4H2Cl4O2/c5-2(1-3(9)10)4(6,7)8/h1H,(H,9,10) |
InChIキー |
FNCZSFIKXGUZMW-UHFFFAOYSA-N |
正規SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


